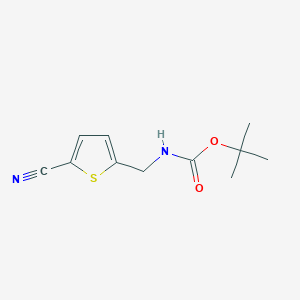
N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide, also known as EPPC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPC is a piperidine derivative that has been synthesized using various methods and has shown promising results in preclinical studies.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide involves the reaction of 2-ethoxyaniline with 4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxylic acid chloride in the presence of a base to form the desired product.
Starting Materials
2-ethoxyaniline, 4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxylic acid chloride, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 2-ethoxyaniline in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution., Step 2: Slowly add 4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxylic acid chloride to the reaction mixture while stirring at room temperature., Step 3: Allow the reaction mixture to stir at room temperature for several hours., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is not fully understood, but it is believed to act as a modulator of specific receptors in the brain and other tissues. N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as neurotransmitter release, calcium signaling, and apoptosis. N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
生化和生理效应
N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects such as increasing the release of neurotransmitters, modulating calcium signaling, and inhibiting the growth of cancer cells. N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
The advantages of using N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide in lab experiments are its high potency and selectivity for specific receptors. N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has also shown promising results in preclinical studies, making it a potential candidate for further research. The limitations of using N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide in lab experiments are its high cost and limited availability.
未来方向
There are several future directions for N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide research, including studying its effects on other receptors, investigating its potential therapeutic applications in other fields such as pain management and Alzheimer's disease, and developing more efficient synthesis methods to reduce cost and increase availability.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide is a novel compound that has shown promising results in preclinical studies and has potential therapeutic applications in various fields. N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a promising candidate for further research.
科学研究应用
N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has shown potential therapeutic applications in various fields such as neuroscience, cancer research, and drug addiction. In neuroscience, N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has been shown to have a positive effect on memory consolidation and retrieval in animal models. In cancer research, N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells by targeting specific proteins. In drug addiction, N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide has been shown to reduce cocaine-seeking behavior in animal models.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-3-25-18-7-5-4-6-17(18)20-19(23)21-11-8-15(9-12-21)22-13-10-16(14-22)24-2/h4-7,15-16H,3,8-14H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFCLYSTCRDMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-4-(3-methoxypyrrolidin-1-yl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2847774.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2847775.png)
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2847776.png)


![methyl 4-({(E)-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]methylidene}amino)benzenecarboxylate](/img/structure/B2847781.png)
![(E)-N'-[6-(4-bromophenyl)-3,4,5-tricyanopyridin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2847786.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2847787.png)
![6-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2847789.png)

![2-[4-[3-Fluoro-4-[4-(1-hydroxypropan-2-yloxy)phenyl]phenyl]phenoxy]propan-1-ol](/img/structure/B2847792.png)

